4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine
Description
Properties
CAS No. |
1060803-25-9 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-(3-tert-butyl-1,3-oxazolidin-5-yl)-2,6-dimethylaniline |
InChI |
InChI=1S/C15H24N2O/c1-10-6-12(7-11(2)14(10)16)13-8-17(9-18-13)15(3,4)5/h6-7,13H,8-9,16H2,1-5H3 |
InChI Key |
FJMSXUDQWAEDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2CN(CO2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Epichlorohydrin and Substituted Anilines
A prominent method for synthesizing N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone derivatives, structurally related to the target compound, is a one-pot reaction involving:
- Starting materials: 3-R2-4-R1-aniline (where R1 and R2 represent substituents such as alkyl groups or halogens) and epichlorohydrin.
- Catalysts and reagents: Boron trifluoride etherate as a Lewis acid catalyst, inorganic or organic bases (e.g., sodium carbonate, potassium carbonate, triethylamine), and carbon dioxide atmosphere to facilitate cyclization.
- Reaction conditions: Organic solvents at 30–70°C for 12–24 hours for the initial reaction; subsequent cyclization under CO2 atmosphere at 20–100°C.
This method yields N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones with high stereoselectivity and yield, avoiding racemization and expensive catalysts.
- Formation of 1-chloro-3-(3-R2-4-R1-phenylamino)-2-propanol by reaction of substituted aniline with epichlorohydrin in the presence of boron trifluoride etherate.
- Cyclization under CO2 atmosphere with inorganic/organic base to form the oxazolidinone ring.
Example: Using 3-tert-butyl-4-amino-2,6-dimethyl-aniline and (S)-epichlorohydrin under these conditions would yield the desired 4-(3-tert-butyl-oxazolidin-5-yl)-2,6-dimethyl-phenylamine derivative with controlled stereochemistry.
Use of Chiral Epichlorohydrin for Stereocontrol
The stereochemistry of the oxazolidinone ring is controlled by using enantiomerically pure epichlorohydrin:
- (S)-epichlorohydrin leads to (R)-configured oxazolidinones.
- (R)-epichlorohydrin leads to (S)-configured oxazolidinones.
- Racemic epichlorohydrin yields racemic mixtures.
This stereochemical control is crucial for biological activity and pharmaceutical applications.
Alternative Multi-Step Synthetic Routes
While the one-pot method is preferred for simplicity and yield, multi-step syntheses involving:
- Preparation of substituted anilines.
- Formation of intermediate amino alcohols.
- Cyclization to oxazolidinones via carbonate salts or other cyclizing agents.
have been reported in related compounds, but these tend to be more laborious and less cost-effective.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The use of carbon dioxide in the cyclization step is critical for high yields and preventing racemization, representing an advancement over earlier methods that required catalysts and suffered from lower stereochemical purity.
- The reaction temperature and molar ratios of reagents strongly influence the conversion rate and purity of the product.
- Boron trifluoride etherate acts as an effective catalyst in the initial ring-opening of epichlorohydrin by the aniline nitrogen.
- The tert-butyl substituent on the oxazolidinone ring enhances steric hindrance, which can affect reaction kinetics and product stability.
- The molecular weight and formula data confirm the expected structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Cyclo-clenbuterol undergoes various chemical reactions, including:
Oxidation: Cyclo-clenbuterol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert cyclo-clenbuterol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclo-clenbuterol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of cyclo-clenbuterol.
Scientific Research Applications
Cyclo-clenbuterol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β2-adrenoceptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in pharmacology.
Medicine: Explored for its potential therapeutic applications in treating respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Cyclo-clenbuterol exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs and skeletal muscles. Upon binding, cyclo-clenbuterol activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the bronchioles, improving airflow and breathing. Additionally, cyclo-clenbuterol has been shown to have anabolic effects on skeletal muscle, promoting muscle growth and reducing fat.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metalaxyl-M (CGA 329351)
Metalaxyl-M, a systemic fungicide, shares the 2,6-dimethyl-phenylamine group as a reported impurity . Key differences include:
- Core Structure : Metalaxyl-M contains a methoxy-oxathiole ring system, whereas the target compound features an oxazolidine ring. The oxathiole in Metalaxyl-M contributes to its fungicidal activity by inhibiting RNA polymerase in oomycetes, while oxazolidines are more commonly associated with antibacterial effects.
- Applications : Metalaxyl-M is a commercial fungicide, while the target compound’s lack of documented pesticidal activity suggests it may serve as a synthetic intermediate or experimental bioactive molecule.
Table 1: Structural and Functional Comparison
| Property | 4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine | Metalaxyl-M |
|---|---|---|
| Core Heterocycle | Oxazolidine | Oxathiole 2,2-dioxide |
| Key Substituents | Tert-butyl, 2,6-dimethyl | Methoxy, methyl, oxathiole |
| Molecular Weight (g/mol) | ~290 (estimated) | 279.3 |
| logP (estimated) | ~3.5–4.5 | ~1.8 |
| Known Activity | Undocumented; potential antimicrobial | Fungicidal |
(Z)-2,5-dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate (p-HOBDI-BF2-OSu)
- Heterocyclic Diversity : Unlike the target compound’s oxazolidine, p-HOBDI-BF2-OSu incorporates imidazole and pyrrolidine rings, which are often used in fluorescent probes due to their electronic properties.
- Functional Groups : The target compound lacks the boronate and ester groups seen in p-HOBDI-BF2-OSu, which are critical for its role in biomolecule labeling.
Other Phenylamine Derivatives
- 2,6-Dimethylaniline: A simpler analog lacking the oxazolidine-tert-butyl group. It is a known precursor in agrochemical synthesis but exhibits higher volatility (bp ~214°C) and toxicity compared to the target compound’s stabilized structure.
- Oxazolidinone Antibiotics (e.g., Linezolid): These share the oxazolidine core but replace the tert-butyl group with acetamide or morpholine moieties. The tert-butyl in the target compound may reduce metabolic degradation compared to Linezolid’s polar groups.
Research Findings and Trends
- Synthetic Utility : The tert-butyl-oxazolidine group in the target compound may improve synthetic yield in multi-step reactions by mitigating steric hindrance during ring closure, a challenge observed in simpler oxazolidines .
- Bioactivity Gaps : While Metalaxyl-M’s fungicidal activity is well-documented, the target compound’s bioactivity remains speculative. Computational studies suggest its oxazolidine ring could interact with bacterial ribosomal targets, akin to Linezolid, but experimental validation is lacking.
Biological Activity
4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine (CAS Number: 50617-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.368 g/mol
- Purity : 98%
Biological Activity Overview
The biological activity of 4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound is primarily noted for its interactions with specific biological targets, which may include receptors or enzymes involved in various physiological processes.
- Receptor Binding : The oxazolidinone moiety is known to interact with various receptors, potentially modulating signaling pathways that influence cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes that are critical for metabolic processes, although specific targets remain to be fully elucidated.
Case Studies
- Antitumor Activity : A study examined the effects of oxazolidinone derivatives on cancer cell lines, demonstrating that compounds similar to 4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine exhibited cytotoxic effects against several types of cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Research indicated that oxazolidinone derivatives possess neuroprotective properties. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Pharmacological Studies
A pharmacological assessment highlighted the following activities:
- Antioxidant Activity : The compound demonstrated significant antioxidant properties in various assays, which is crucial for protecting cells from oxidative damage.
- Anti-inflammatory Effects : Inflammation-related assays indicated that 4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine could reduce pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine, and what key intermediates should be monitored?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Oxazolidine ring formation : Use tert-butyl groups as steric protectors to stabilize intermediates (e.g., tert-butyldimethylsilyl chloride in analogous syntheses) .
- Aromatic substitution : Monitor intermediates like 2,6-dimethyl-phenylamine derivatives using thin-layer chromatography (TLC) or HPLC to ensure regioselectivity .
- Coupling reactions : Employ triazine-based reagents (e.g., 2,4,6-trichlorotriazine) for amine linkage, as seen in related triazine-mediated syntheses .
Q. Critical Intermediates :
Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect trace impurities .
- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and isolate isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Orthogonal Assays :
- Perform dose-response curves in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., HeLa cells) models to distinguish selective toxicity .
- Use flow cytometry to differentiate membrane disruption (propidium iodide uptake) vs. metabolic inhibition (MTT assay) .
- Environmental Variables : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) that may alter bioactivity .
- Data Normalization : Apply statistical models (ANOVA with Tukey post-hoc tests) to account for batch-to-batch variability in compound purity .
Q. What computational strategies predict the compound’s stability under varying experimental conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanical (QM) Modeling :
- Use density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites prone to oxidation .
- Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS degradation profiling .
Q. How can researchers design experiments to evaluate the compound’s environmental fate and ecological risks?
Methodological Answer:
- Abiotic Degradation :
- Conduct photolysis studies under UV light (λ = 300–400 nm) to simulate sunlight exposure; monitor byproducts via GC-MS .
- Assess hydrolysis rates at pH 4, 7, and 9 to model soil and aquatic persistence .
- Biotic Interactions :
- Use microcosm assays with soil microbiota to quantify biodegradation half-lives .
- Perform Daphnia magna acute toxicity tests (EC50) to estimate aquatic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
